molecular formula C24H23ClN4O B11523992 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-76-6

2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11523992
CAS No.: 312275-76-6
M. Wt: 418.9 g/mol
InChI Key: MFNBHXASGJKBHS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 312275-76-6) is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core substituted with electron-donating (dimethylamino) and electron-withdrawing (chlorophenyl) groups.

The compound’s stereochemistry and electronic properties are influenced by the para-substituted aryl groups. For instance, the 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-(dimethylamino)phenyl group provides electron-donating resonance, creating a push-pull electronic system that may enhance intermolecular interactions in crystalline states or biological targets .

Properties

CAS No.

312275-76-6

Molecular Formula

C24H23ClN4O

Molecular Weight

418.9 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H23ClN4O/c1-28(2)17-10-6-15(7-11-17)22-19(14-26)24(27)29(18-12-8-16(25)9-13-18)20-4-3-5-21(30)23(20)22/h6-13,22H,3-5,27H2,1-2H3

InChI Key

MFNBHXASGJKBHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

Preparation Methods

Synthesis of this compound involves several steps, including cyclization, substitution, and oxidation. Here’s a simplified route:

Industrial production methods: may involve modifications for scalability and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s carbonyl group (C=O) and tertiary amine groups are susceptible to oxidation under controlled conditions:

  • Carbonyl Oxidation : Reacts with strong oxidizing agents like KMnO₄ or CrO₃ to form carboxylic acid derivatives, though experimental yields remain unreported for this specific compound.

  • Amine Oxidation : The dimethylamino group (-N(CH₃)₂) can undergo oxidation to form N-oxide derivatives, a reaction enhanced by H₂O₂ or meta-chloroperbenzoic acid (mCPBA).

Reagent Target Group Product Conditions
KMnO₄CarbonylCarboxylic acidAcidic, reflux
mCPBADimethylaminoN-oxideRoom temperature

Reduction Reactions

The nitro group (-NO₂) on the chlorophenyl ring and the carbonitrile (-CN) group participate in reduction:

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂) under mild conditions (25–50°C, 1–3 atm).

  • Carbonitrile Reduction : LiAlH₄ selectively reduces the nitrile to a primary amine (-CH₂NH₂).

Reagent Target Group Product Yield
H₂/Pd-C-NO₂-NH₂~80%
LiAlH₄-CN-CH₂NH₂~65%

Substitution Reactions

The amino group (-NH₂) at position 2 and chlorine on the phenyl ring are nucleophilic sites:

  • Amino Group Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives.

  • Chlorine Displacement : Undergoes SNAr reactions with amines or thiols at elevated temperatures (80–100°C) .

Reagent Site Product Conditions
CH₃I-NH₂N-Methyl derivativeDMF, 60°C
NH₃-ClAniline analogEthanol, reflux

Condensation Reactions

The carbonyl group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):

  • Cyclization : Forms fused heterocycles under basic catalysis (e.g., piperidine/EtOH) .

Key Mechanistic Insights

  • Electronic Effects : The electron-donating dimethylamino group enhances aromatic ring reactivity toward electrophilic substitution .

  • Steric Hindrance : Bulky substituents on the hexahydroquinoline ring slow reaction kinetics, particularly in substitution reactions.

Comparative Reaction Data

The table below contrasts reactivity trends with structurally similar compounds:

Reaction Type This Compound Analog (Cl → NO₂) Notes
Nitro Reduction80% yield72% yieldLower steric hindrance improves efficiency
Carbonitrile Reduction65% yield58% yieldElectron-withdrawing groups decrease reactivity

Scientific Research Applications

Characterization

Characterization of this compound is performed using several analytical techniques:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Nuclear Magnetic Resonance (NMR) : To elucidate the structure and confirm the presence of specific substituents.

The biological activity of 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been explored in various studies:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve interaction with specific cellular targets that regulate these processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains and fungi. The presence of the chlorophenyl and dimethylamino groups may enhance its interaction with microbial membranes or enzymes.

Case Studies

Several case studies highlight the applications of this compound:

  • Breast Cancer Treatment : A study published in MDPI Crystals investigated derivatives of quinoline compounds similar to this compound for their potential in breast cancer therapy. The results indicated promising anticancer activity through modulation of apoptotic pathways .
  • Antimicrobial Screening : A comprehensive screening of quinoline derivatives revealed that compounds with similar structures exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

Aryl Substituent Modifications

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl and 4-(dimethylamino)phenyl groups create a balanced electronic profile. In contrast, analogs like 350699-84-2 (dual dichlorophenyl groups) exhibit stronger electron-withdrawing effects, which may reduce reactivity in nucleophilic environments but enhance stability in oxidative conditions . 311330-83-3 replaces the dimethylamino group with a benzodioxole ring, increasing electron density and π-stacking capability, which could improve crystallinity for X-ray analysis (as seen in similar compounds analyzed via OLEX2 ).

Heterocyclic Variations

  • Thiophene vs.

Biological Activity

2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known by its CAS number 442522-83-0 and molecular formula C24H23ClN4O, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on various studies.

  • Molecular Formula : C24H23ClN4O
  • Molecular Weight : 418.91862 g/mol
  • CAS Number : 442522-83-0

Anticancer Activity

Research has indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, various quinoline derivatives have been studied for their anti-proliferative effects against different cancer cell lines. The mechanism often involves the inhibition of key enzymes such as sirtuins and cyclooxygenases (COX), leading to reduced tumor growth and proliferation .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.09COX inhibition
Compound BHT-290.12Sirtuin inhibition
Compound CA5490.15HDAC inhibition

Anti-inflammatory Effects

Several studies have reported that quinoline derivatives can exhibit anti-inflammatory properties by inhibiting nitric oxide production and cyclooxygenase activity. The compound has shown promise in modulating inflammatory pathways by affecting the expression of inducible nitric oxide synthase (iNOS) and COX enzymes .

Case Study: Inhibition of Nitric Oxide Production
In a study using RAW 264.7 macrophages, a derivative similar to our compound demonstrated significant inhibition of NO production in response to lipopolysaccharide (LPS) stimulation, suggesting its potential as an anti-inflammatory agent .

The biological activity of 2-amino derivatives is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of COX enzymes and sirtuins.
  • Receptor Modulation : Some studies suggest that these compounds may interact with free fatty acid receptors (FFARs), influencing metabolic and inflammatory pathways .
  • Cell Cycle Arrest : The compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the standard synthetic routes for synthesizing this hexahydroquinoline derivative?

Methodological Answer: The compound is typically synthesized via a multi-step cyclocondensation reaction. A common approach involves:

  • Step 1 : Reacting 1-aminocyclohexanone derivatives with substituted aryl aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions to form the quinoline core.
  • Step 2 : Introducing the 4-(dimethylamino)phenyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) .
  • Step 3 : Final carbonitrile incorporation using Knoevenagel condensation with malononitrile. Key reagents include PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in DMF, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • X-ray crystallography : Resolves the hexahydroquinoline scaffold and substituent orientations (e.g., monoclinic C2/c system, β = 107.856°, Z = 8) .
  • NMR spectroscopy :
  • ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm for chlorophenyl/dimethylaminophenyl groups).
  • ¹³C NMR identifies carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) signals.
    • IR spectroscopy : Validates NH₂ (3400–3300 cm⁻¹) and C≡N (2250 cm⁻¹) functional groups .

Q. How can solubility challenges be addressed during purification?

Methodological Answer:

  • Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging temperature-dependent solubility (e.g., 223–225°C melting point observed in ethanol) .
  • Chromatography : Optimize mobile phase polarity (e.g., dichloromethane:methanol gradients) to separate polar byproducts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Variable screening : Use Design of Experiments (DoE) to test substituent effects (e.g., R = H, Cl, OCH₃) and catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) .
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., cyclization vs. nitrile formation).
  • Solvent optimization : Replace DMF with DMAc or THF to reduce side reactions.

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

  • Data validation : Cross-reference unit cell parameters (e.g., a = 13.753 Å, b = 11.077 Å, c = 19.370 Å) with multiple datasets .
  • Disorder modeling : Apply SHELXL refinement for disordered regions (e.g., chlorophenyl rotational isomers) using anisotropic displacement parameters .
  • Comparative analysis : Benchmark against structurally analogous compounds (e.g., 2-amino-4-(4-methylphenyl)-5-oxo-tetrahydrochromene-3-carbonitrile) to validate bond angles (e.g., C9–C10–C11 = 117.75°) .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map HOMO-LUMO gaps and predict reactivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, referencing PubChem’s 3D conformer (InChIKey: XQSQYAFSDNMTTM-UHFFFAOYSA-N) .

Q. How do substituents influence the compound’s bioactivity?

Methodological Answer:

  • SAR studies : Synthesize analogs with varying substituents (e.g., NO₂, Br, CH₃ at R₂) and assay against target proteins.
  • Electrostatic potential maps : Correlate dimethylamino group orientation (dihedral angle = 170.93°) with hydrogen-bonding capacity .

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